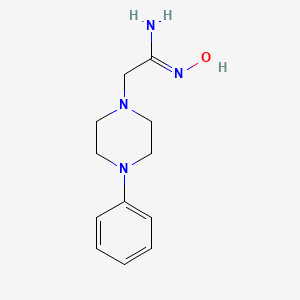

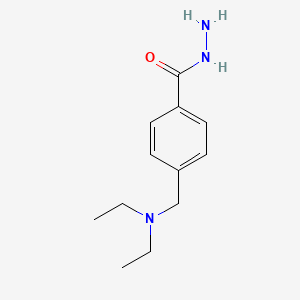

N'-羟基-2-(4-苯基哌嗪-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

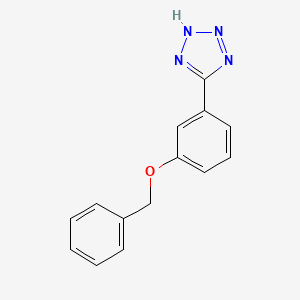

“N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide” is a chemical compound with the CAS Number: 720706-16-1 . It has a molecular weight of 234.3 . The IUPAC name for this compound is (1Z)-N’-hydroxy-2-(4-phenyl-1-piperazinyl)ethanimidamide .

Synthesis Analysis

The synthesis of this compound has been reported in various studies . For instance, one study reported a yield of 57% with a melting point of 162–165 °C . The compound was characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N4O/c13-12(14-17)10-15-6-8-16(9-7-15)11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 . This indicates the presence of a phenylpiperazinyl group attached to an ethanimidamide group via a hydroxy linkage.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its IR Ranges (ATR, cm−1) are as follows: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .科学研究应用

合成与络合物的形成

- Canpolat 和 Kaya (2005) 的一项研究详细介绍了 N'-羟基-2-(羟亚胺)乙酰胺衍生物的合成及其与 Co(II)、Ni(II)、Cu(II) 和 Zn(II) 等金属形成单核络合物的能力。这些络合物使用各种技术进行了表征,揭示了它们在配位化学中的结构特性和潜在应用 (Canpolat & Kaya, 2005)。

抗菌和抗结核活性

- Waisser 等人 (2007) 的研究调查了 2-羟基-3-(4-苯基哌嗪-1-基)-丙基苯基氨基甲酸酯对堪萨斯分枝杆菌和鸟分枝杆菌的抗分枝杆菌活性。该研究鉴定了对这些致病菌株具有显着活性的化合物,为开发新的抗分枝杆菌药物奠定了基础 (Waisser et al., 2007)。

药理学评估

- Nayak 等人 (2014) 合成了一种新型的 2-(4-苯基哌嗪-1-基)-N-(吡嗪-2-基)乙酰胺化合物,并对其抗氧化、镇痛和抗炎活性进行了评估。这项研究证明了该化合物作为具有多种治疗作用的药理剂的潜力 (Nayak et al., 2014)。

抗肿瘤活性

- Nagarapu 等人 (2011) 合成了 (R/S)-2-[2-羟基-3-(4-苯基哌嗪-1-基)丙基]-1H-吡咯并[3,4-b]喹啉-3(2H)-酮衍生物,并评估了它们的抗肿瘤活性。研究发现,一种合成的化合物在抑制肿瘤细胞生长方面表现出显着的功效,突出了这些化合物在癌症治疗中的潜力 (Nagarapu et al., 2011)。

作用机制

Target of Action

The primary targets of N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide are currently unknown. This compound is a relatively new molecule and research is ongoing to identify its specific targets and their roles .

Result of Action

The molecular and cellular effects of N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide . These factors include temperature, pH, and the presence of other molecules in the environment. For instance, the compound is stored at room temperature, indicating its stability under these conditions .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide' involves the reaction of 2-(4-phenylpiperazin-1-yl)ethanamine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.", "Starting Materials": [ "2-(4-phenylpiperazin-1-yl)ethanamine", "N-hydroxysuccinimide (NHS)", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Step 1: Dissolve 2-(4-phenylpiperazin-1-yl)ethanamine and N-hydroxysuccinimide (NHS) in dry dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain the pure 'N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide'." ] } | |

CAS 编号 |

720706-16-1 |

分子式 |

C12H18N4O |

分子量 |

234.30 g/mol |

IUPAC 名称 |

N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide |

InChI |

InChI=1S/C12H18N4O/c13-12(14-17)10-15-6-8-16(9-7-15)11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H2,13,14) |

InChI 键 |

TZUXXQXVGHTXSL-UHFFFAOYSA-N |

手性 SMILES |

C1CN(CCN1C/C(=N/O)/N)C2=CC=CC=C2 |

SMILES |

C1CN(CCN1CC(=NO)N)C2=CC=CC=C2 |

规范 SMILES |

C1CN(CCN1CC(=NO)N)C2=CC=CC=C2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylmolybdenum(0)](/img/structure/B3340503.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]butanamide](/img/structure/B3340513.png)

![3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3340524.png)